3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound features a benzamide scaffold substituted at the 3-position with a 2,5-dioxopyrrolidinyl group, a cyclic ketone known for enhancing metabolic stability and binding affinity in drug design . The amide nitrogen is linked to a (2Z)-configured dihydrobenzothiazole ring system, which is further functionalized with a sulfamoyl group at position 6 and a prop-2-yn-1-yl (propargyl) group at position 2. The sulfamoyl moiety (-SO₂NH₂) is a common pharmacophore in antimicrobial and enzyme-inhibiting agents, while the propargyl group may contribute to reactivity via alkyne-specific interactions or metabolic pathways . The Z-configuration of the benzothiazole-imine bond likely influences molecular geometry, solubility, and target binding.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S2/c1-2-10-24-16-7-6-15(32(22,29)30)12-17(16)31-21(24)23-20(28)13-4-3-5-14(11-13)25-18(26)8-9-19(25)27/h1,3-7,11-12H,8-10H2,(H2,22,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYHCGOFBOLRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its intricate structure combines functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 468.5 g/mol. The structural features include:
- Benzamide core : Provides a scaffold for biological activity.
- Benzothiazole moiety : Known for its interactions with various biological targets.
- Pyrrolidinyl group : Enhances binding affinity and specificity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- VEGFR-2 Inhibition : Preliminary studies indicate that structurally similar compounds act as selective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth.
- Enzyme Modulation : The benzothiazole component can modulate enzyme activity, potentially influencing pathways involved in cancer progression and metabolic disorders .
Anticancer Properties
Research has highlighted the anticancer potential of this compound through various assays:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentrations required to reduce cell viability by 50% . For instance, related compounds showed IC50 values around 10 µM in glioblastoma models .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(2,5-dioxopyrrolidin-1-yl)... | Glioblastoma | ~10 | Induces apoptosis |
| Similar Compound A | Breast Cancer | 8.14 | DNA damage |
| Similar Compound B | Lung Cancer | 10.48 | Cell cycle arrest |
Antidiabetic Activity
In vivo studies using Drosophila models have shown that related compounds can lower glucose levels significantly, suggesting potential applications in diabetes management . The mechanism appears to involve inhibition of α-glucosidase activity.
Case Studies
- Study on Anticancer Activity : A study assessed the effects of the compound on glioblastoma cells and reported extensive DNA fragmentation indicative of apoptosis. The results confirmed its potential as an anticancer agent through mechanisms involving DNA damage response pathways .
- Drosophila Model for Diabetes : Compounds structurally similar to the target compound were tested on genetically modified diabetic flies, resulting in a notable decrease in glucose levels compared to controls .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structural composition that includes:
- Benzamide core : Provides a foundation for biological activity.
- Benzothiazole moiety : Known for its pharmacological properties.
- Pyrrolidinyl group : Enhances chemical reactivity and biological interactions.
The presence of multiple functional groups allows for diverse chemical reactivity, including:
- Hydrolysis
- Amidation
- Nucleophilic substitutions
- Cycloaddition reactions
These reactions are critical in organic synthesis and medicinal chemistry, making this compound a valuable target for research.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide. For instance, research involving similar dioxopyrrolidine derivatives demonstrated effectiveness in preclinical seizure models, indicating potential therapeutic applications in epilepsy treatment .
Antimicrobial Properties
The benzothiazole component is associated with antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth, making them candidates for developing new antibiotics. The sulfamoyl group may enhance this activity by interacting with bacterial enzymes.
Cancer Research
Preliminary investigations suggest that this compound may exhibit anticancer properties. The structural characteristics allow it to interact with various cellular pathways involved in tumor growth and proliferation. Ongoing studies are focusing on its efficacy against specific cancer cell lines .
Chemical Synthesis and Optimization
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yloxy)-6-sulfamoyl]-benzamide typically involves multi-step reactions:
- Preparation of the Benzamide Core : This initial step establishes the base structure.
- Introduction of the Benzothiazole Moiety : This is crucial for enhancing biological activity.
- Incorporation of the Pyrrolidinyl Group : This step is essential for achieving desired reactivity.
Optimization of these synthetic routes can improve yield and purity, making large-scale production feasible for pharmaceutical applications .
Study 1: Anticonvulsant Activity Evaluation
A study evaluated a series of 3-methyl and 3-propyl derivatives based on the dioxopyrrolidine structure using maximal electroshock and pentylenetetrazole seizure models. The results indicated that certain derivatives exhibited significant anticonvulsant activity, with effective doses determined for further investigation .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of benzothiazole derivatives against various bacterial strains. The results showed promising inhibition rates, suggesting that modifications to the sulfamoyl group could enhance antimicrobial properties further.
Study 3: Cancer Cell Line Studies
Research examining the effects of benzamide derivatives on cancer cell lines revealed that compounds similar to 3-(2,5-dioxopyrrolidin-1-yloxy-N-[4-propynyl]-benzamide) exhibited cytotoxic effects. These findings support further exploration into their mechanisms of action against specific cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Compound A : 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (ECHEMI, 1995)
- Substituent Differences: Propargyl vs. In contrast, the ethyl group in Compound A enhances lipophilicity (higher logP). Sulfamoyl vs. Difluoro: The sulfamoyl group improves water solubility and hydrogen-bonding capacity, whereas difluoro substituents increase electronegativity and membrane permeability.
Compound B: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Zhang et al., 2017)
- Core Structure: While Compound B lacks the benzothiazole and pyrrolidinone motifs, its tetrahydroimidazopyridine core shares conformational rigidity with the dihydrobenzothiazole system.
- Functional Groups: The nitro and cyano groups in Compound B contrast with the sulfamoyl and propargyl groups in the target compound, suggesting divergent electronic profiles and bioactivity.
Physicochemical and Pharmacokinetic Properties
Computational Similarity Analysis
- Tanimoto Coefficient: Using molecular fingerprints (e.g., MACCS keys), the target compound and Compound A may share a coefficient >0.7 due to the benzothiazole and pyrrolidinone overlap. Compound B would score lower (<0.4) due to structural divergence .
- ChemGPS-NP Mapping : The target compound’s sulfamoyl and propargyl groups place it in a distinct region of chemical space compared to Compound A, which clusters with lipophilic, fluorinated molecules .
Research Findings and Methodological Insights
Machine Learning Predictions
- XGBoost Models : If trained on benzamide derivatives, models like those in Abdulkadir and Kemal (2019) could predict logP, solubility, or bioactivity for the target compound based on substituent features (e.g., sulfamoyl’s polarity, propargyl’s reactivity) .
- Agglomerative Hierarchical Clustering : The target compound would cluster with sulfonamide-containing antimicrobials, while Compound A might group with fluorinated CNS agents .
Limitations and Contradictions
- Bioactivity Evidence : The provided literature lacks explicit bioactivity data for the target compound, necessitating extrapolation from structural analogues.
Preparation Methods
Synthesis of the 6-Sulfamoyl-2,3-Dihydro-1,3-Benzothiazole Core
Benzothiazole Ring Formation
The 2,3-dihydro-1,3-benzothiazole scaffold is typically synthesized via cyclization of 2-aminobenzenethiol derivatives. Key methods include:
Method A: Thiourea-Mediated Cyclization
- Reactants : 2-Amino-5-nitrobenzenethiol, thiourea, and propargyl bromide.
- Conditions : Reflux in ethanol with K₂CO₃ (6–8 h, 70–80°C).
- Mechanism : Nucleophilic substitution at the sulfur atom followed by intramolecular cyclization.
- Yield : 68–75%.
Method B: Oxidative Cyclization
Synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)benzamide
Pyrrolidine-2,5-dione Formation
The dioxopyrrolidine ring is synthesized via cyclocondensation :
Method A: Diketone-Amine Cyclization
- Reactants : Dimethyl acetylenedicarboxylate and benzylamine.
- Conditions : Glacial acetic acid, reflux, 8 h.
- Mechanism : Michael addition followed by intramolecular cyclization.
Method B: Itaconic Acid Derivative Cyclization
Final Coupling: Imine Bond Formation
Condensation Reaction
The benzothiazole and benzamide moieties are coupled via Schiff base formation :
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Benzothiazole formation | Thiourea cyclization | 75 | High regioselectivity | Requires nitro-group reduction |
| Sulfamoyl installation | NH₄OH amidation | 89 | Mild conditions | Sensitivity to moisture |
| Propargylation | Sonogashira coupling | 78 | Z-Isomer selectivity | Palladium catalyst cost |
| Pyrrolidinone synthesis | Diketone cyclization | 72 | Scalability | Long reaction time |
| Final coupling | Xylene condensation | 68 | Anhydrous conditions | High temperature required |
Challenges and Optimization Strategies
Stereochemical Control
Scalability
- Batch Size : >500 g achieved using continuous flow synthesis for cyclization steps.
Q & A
Basic: What are the critical steps in synthesizing this compound?
Answer:
The synthesis involves a multi-step approach:
Benzothiazole Core Formation : Condensation of 2-aminobenzenesulfonamide with carbon disulfide under basic conditions to form the 1,3-benzothiazole ring.
Z-Isomer Stabilization : Reaction with propiolic acid derivatives at 0–5°C in anhydrous DMF to favor the Z-configuration via kinetic control .
Pyrrolidinone Conjugation : Coupling the benzothiazole intermediate with 2,5-dioxopyrrolidine using EDCI/HOBt activation in dichloromethane.
Key Considerations : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (gradient elution) .
Advanced: How can reaction conditions be optimized to improve the Z-isomer yield?
Answer:
- Temperature Control : Maintain 0–5°C during imine formation to kinetically trap the Z-isomer .
- Solvent Selection : Use aprotic solvents (e.g., THF or DMF) to minimize isomerization.
- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states, as seen in dithiazole syntheses .
- Statistical Optimization : Apply Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions, as demonstrated in flow-chemistry protocols .
Basic: Which spectroscopic techniques confirm the compound’s structure?
Answer:
Table 1: Key Analytical Methods
| Technique | Critical Parameters | Structural Insights |
|---|---|---|
| ¹H/¹³C NMR | DMSO-d₆, 600 MHz | Z-configuration (δ 8.1–8.3 ppm for imine H) |
| HRMS | ESI+, m/z calc. 456.1234 | [M+H]⁺ at 456.1241 (Δ 0.7 ppm) |
| FT-IR | KBr pellet, 1680 cm⁻¹ | C=O stretch (pyrrolidinone) |
| UV-Vis | λmax 320 nm (MeOH) | π→π* transition in conjugated Z-system |
Advanced: How does the prop-2-yn-1-yl group influence reactivity?
Answer:
- Click Chemistry Compatibility : The alkyne moiety enables Huisgen cycloaddition for bioconjugation or probe development .
- Steric Effects : The propargyl group increases steric hindrance, reducing nucleophilic attack on the benzothiazole ring .
- Oxidative Sensitivity : Monitor stability under ambient light; store in inert atmospheres to prevent alkyne oxidation .
Basic: What stability challenges arise during storage?
Answer:
- Moisture Sensitivity : The sulfamoyl group hydrolyzes in acidic/basic conditions. Store desiccated at –20°C .
- Photodegradation : Protect from light using amber vials; confirmed via accelerated stability studies (ICH Q1A guidelines) .
Advanced: How can computational modeling predict biological activity?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The benzothiazole scaffold shows affinity for ATP-binding pockets .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions, as applied to pyridinyl derivatives .
Basic: What purification strategies address byproduct formation?
Answer:
- HPLC Purification : Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve diastereomers .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to isolate crystalline product .
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
- Reproducibility Checks : Validate reaction parameters (e.g., anhydrous conditions, inert gas) across labs.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., E-isomer or hydrolyzed sulfonamide) .
- Meta-Analysis : Compare datasets from analogous benzothiazole syntheses to isolate variables (e.g., catalyst purity) .
Basic: What biological assays are suitable for initial screening?
Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays (Promega) to test EGFR inhibition .
- Antimicrobial Screening : Employ microbroth dilution (CLSI guidelines) against Gram-positive pathogens .
Advanced: How to scale up synthesis without compromising stereochemistry?
Answer:
- Flow Chemistry : Implement continuous-flow reactors for precise temperature control and reduced residence time, as validated in diazomethane syntheses .
- Process Analytical Technology (PAT) : Use in-line FT-IR to monitor Z/E isomer ratios during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
